molecular formula C10H9NO3 B3115546 Methyl 4-cyano-3-methoxybenzoate CAS No. 210037-76-6

Methyl 4-cyano-3-methoxybenzoate

Cat. No.: B3115546
CAS No.: 210037-76-6
M. Wt: 191.18 g/mol
InChI Key: AXTJBDMQYMHNRW-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-3-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 4-formyl-3-methoxybenzoate with hydroxylamine hydrochloride in the presence of formic acid. The reaction is typically carried out at room temperature for about an hour .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-cyano-3-methoxybenzoic acid.

    Reduction: Formation of 4-amino-3-methoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-cyano-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyano-4-methoxybenzoate: Similar in structure but with different positions of the cyano and methoxy groups.

    Methyl 4-cyano-2-methoxybenzoate: Another isomer with the methoxy group in a different position.

Uniqueness

Methyl 4-cyano-3-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 4-cyano-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTJBDMQYMHNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Triphenylphosphine polymer bound (50 mg; 0.15 mmol; 0.15 eq.), palladium (II) acetate (15.04 mg; 0.07 mmol; 0.07 eq.) and DMF (3 mL) were first mixed, purged with N2 and let stirring at RT for 2 h. The vial was then opened, zinc cyanide (117.43 mg; 1 mmol; 1 eq.) and methyl 4-bromo-3-methoxybenzoate (COMBI-BLOCKS; CA-4192; 245.07 mg; 1 mmol; 1 eq.) were added and the resulting mixture was purged once more before heating at 140° C. for 50 min. The reaction mixture was then filtrated through a glass frit and the resin was washed with Et2O (3×10 mL). The combined organic solutions were washed with water (3×5 mL), once with NaCl sat. solution (10 mL) and then dried over magnesium sulfate. Evaporation of the solvent gave the title compound as a white solid (137 mg; 72%). 1H NMR (DMSO-d6, 300 MHz) δ 7.91 (d, J=7.9 Hz, 1H), 7.66-7.62 (m, 2H), 4 (s, 3H), 3.90 (s, 3H). LC/MS (Method A): 232.8 (M+ACN)+. GC/MS: 191. HPLC (Method A), Rt 3.14 min (purity: 99.3%).
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3 mL
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245.07 mg
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zinc cyanide
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117.43 mg
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catalyst
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Yield
72%

Synthesis routes and methods II

Procedure details

To a solution (20 ml) of methyl 4-formyl-3-methoxybenzoate (870 mg, 4.48 mmol) in formic acid was added hydroxylamine hydrochloride (405 mg, 5.82 mmol), and the mixture was stirred at room temperature for 1 hr. The temperature was raised to 50° C., and the mixture was further stirred for 24 hrs. Water was added to the reaction mixture, the mixture was neutralized with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The extract was dried over anhydrous MgSO4, and the solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with hexane-ethyl acetate (1:0-7:3, v/v) to give the title compound (780 mg, 91%) as a colorless oil.
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91%

Synthesis routes and methods III

Procedure details

4-cyano-3-hydroxybenzoic acid methyl ester, Example 34, Step 3 (4 g, 22.6 mmol) was dissolved in DMF (115 ml) and treated with NaH (1 g, 45.2 mmol) and CH3I (2.8 ml, 45.2 mmol). The reaction mixture was stirred at room temperature for 24 hours. EtOAc was added to the mixture and extracted with 5% citric acid (2×10 mL), saturated NaHCO3 (2×10 mL) and brine (1×10 mL). The organic layer was dried (MgSO4), filtered, and concentrated to yield the desired product.
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